molecular formula C8H7N3 B028643 5-Methylpyrido[2,3-d]pyridazine CAS No. 19818-96-3

5-Methylpyrido[2,3-d]pyridazine

Cat. No. B028643
CAS RN: 19818-96-3
M. Wt: 145.16 g/mol
InChI Key: JXHZYWPDWNINFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyrido[2,3-d]pyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fused pyridazine ring system that contains a methyl group at the 5th position. This compound has shown promising results in various scientific research fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 5-Methylpyrido[2,3-d]pyridazine is not fully understood. However, studies have shown that it can act as an inhibitor of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.

Biochemical And Physiological Effects

5-Methylpyrido[2,3-d]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have antibacterial and antifungal properties. Moreover, this compound has been shown to have anti-inflammatory effects and can act as a vasodilator.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-Methylpyrido[2,3-d]pyridazine is its unique properties, which make it a promising candidate for various scientific research fields. However, one of the limitations of this compound is its high cost of synthesis, which can limit its use in large-scale experiments.

Future Directions

There are various future directions for the study of 5-Methylpyrido[2,3-d]pyridazine. One of the most promising areas of research is the development of this compound as a drug candidate for the treatment of various diseases. Moreover, the study of the mechanism of action of this compound can lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of this compound can lead to the discovery of compounds with improved properties and potential applications.

Synthesis Methods

The synthesis of 5-Methylpyrido[2,3-d]pyridazine can be achieved through various methods, including the condensation of pyridazine with a suitable alkylating agent or the reaction of pyridazine with a substituted acetylene. One of the most common methods for the synthesis of this compound is the reaction of 2,3-dichloropyridazine with acetylene in the presence of a palladium catalyst.

Scientific Research Applications

5-Methylpyrido[2,3-d]pyridazine has been extensively studied in various scientific research fields due to its unique properties. In medicinal chemistry, this compound has shown potential as a promising drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has also been studied for its antibacterial and antifungal properties.

properties

CAS RN

19818-96-3

Product Name

5-Methylpyrido[2,3-d]pyridazine

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

5-methylpyrido[2,3-d]pyridazine

InChI

InChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)5-10-11-6/h2-5H,1H3

InChI Key

JXHZYWPDWNINFN-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=NC2=CN=N1

Canonical SMILES

CC1=C2C=CC=NC2=CN=N1

synonyms

5-Methylpyrido[2,3-d]pyridazine

Origin of Product

United States

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